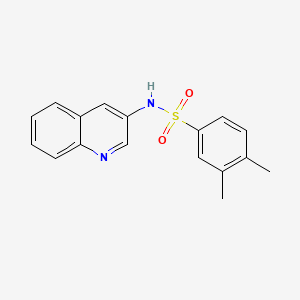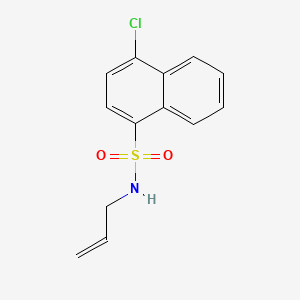
O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride” is a chemical compound with the linear formula: NH2CH2CH2O (CH2CH2O)nCH2CH2COOH . HCl . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: NH2CH2CH2O (CH2CH2O)nCH2CH2COOH . HCl . This indicates that the compound consists of a polyethylene glycol backbone with aminoethyl and carboxyethyl functional groups attached.Physical And Chemical Properties Analysis
The compound has a molecular weight (Mp) of 3,000 . It is a cross-linking reagent with a carboxylic acid at the omega-end and an amine at the alpha-end .Scientific Research Applications
Spacer for Interactions with Polymersomes
This compound can be used as a spacer to look at interactions with polymersomes . Polymersomes are a type of artificial vesicle, made out of block copolymers. They are used in drug delivery and other biomedical applications. The compound can help in understanding how these polymersomes interact with other molecules.
Platform for Oligonucleotide Prodrug Delivery
It can also be used as a platform for oligonucleotide prodrug delivery . Oligonucleotides are short DNA or RNA molecules that have wide-ranging applications in genetic testing, research, and forensics. This compound can help in delivering these oligonucleotides to the desired location in the body.
Delivery of Doxorubicin Nano-aggregates
Another application is in the delivery of doxorubicin nano-aggregates . Doxorubicin is a chemotherapy medication used to treat cancer. By forming nano-aggregates, the delivery of the drug can be more targeted, reducing side effects and improving efficacy.
Formation of Protected Ligand-bearing Particles
The compound can be used to form protected ligand-bearing particles with polyethylenimine . This can be useful in various fields, including drug delivery and materials science.
Preparation of pH Responsive Self-healing Hydrogels
It can be used in the preparation of pH responsive self-healing hydrogels . These hydrogels can be used in various applications, including tissue engineering and drug delivery.
Preparation of Core-clickable PEG-branch-azide Bivalent-bottle-brush Polymers
Another application is in the preparation of core-clickable PEG-branch-azide bivalent-bottle-brush polymers . These polymers can be used in various applications, including drug delivery and materials science.
Preparation of Drug-loaded Bivalent-bottle-brush Polymers
It can also be used in the preparation of drug-loaded bivalent-bottle-brush polymers . These polymers can be used to deliver drugs to specific parts of the body.
Proteomics Research
Lastly, it is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used in various ways in this field, including in the study of protein-protein interactions and in the identification of proteins.
Mechanism of Action
Target of Action
It is often used as a reactant in various biochemical applications .
Mode of Action
The compound is used as a spacer to look at interactions with polymersomes . It also serves as a platform for oligonucleotide prodrug delivery . The compound interacts with its targets to deliver doxorubicin nano-aggregates and form protected ligand-bearing particles with polyethylenimine .
Biochemical Pathways
Its use in the delivery of doxorubicin nano-aggregates suggests it may play a role in drug delivery pathways .
Result of Action
Its use in drug delivery systems suggests it may facilitate the transport of therapeutic agents to target cells .
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride involves the reaction of polyethylene glycol with 2-bromoacetic acid, followed by reaction with ethylenediamine and hydrochloric acid.", "Starting Materials": [ "Polyethylene glycol 3,000", "2-Bromoacetic acid", "Ethylenediamine", "Hydrochloric acid" ], "Reaction": [ "Polyethylene glycol 3,000 is reacted with 2-bromoacetic acid in the presence of a base such as sodium hydroxide to form O-(2-bromoacetyl)polyethylene glycol 3,000.", "O-(2-bromoacetyl)polyethylene glycol 3,000 is then reacted with ethylenediamine in the presence of a base such as triethylamine to form O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000.", "The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000." ] } | |
CAS RN |
187848-66-4 |
Product Name |
O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride |
Molecular Formula |
NH2CH2CH2O(CH2CH2O)nCH2CH2COOH.HCl |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





